FG 488 BAPTA-2 AM

Calcium Imaging High-Throughput Screening Fluorescent Probe

Researchers requiring probenecid-free calcium assays face significant limitations with legacy probes like Fluo-4 AM, which leak rapidly from cells and introduce cytotoxic artifacts. FG 488 BAPTA-2 AM directly resolves this bottleneck through inherently superior intracellular retention and robust 488 nm-excitable fluorescence: • Eliminates probenecid, reducing experimental variability and cytotoxicity in long-term studies • Delivers >100-fold fluorescence enhancement upon Ca²⁺ binding, ensuring high Z'-factors for GPCR HTS • Enables continuous Ca²⁺ oscillation monitoring for up to 24 hours without dye leakage • Fully compatible with FLIPR, FlexStation, confocal microscopy, and flow cytometry platforms For procurement managers, this translates to a single, reliable indicator that replaces multiple legacy probes, streamlining inventory and reducing assay failure costs.

Molecular Formula C84H66F4N4O34
Molecular Weight 1751.4 g/mol
Cat. No. B12406892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFG 488 BAPTA-2 AM
Molecular FormulaC84H66F4N4O34
Molecular Weight1751.4 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)F)OC(=O)C)OC(=O)C)F)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C84H66F4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106)
InChIKeyUXZJZIKBKMGCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 10 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-... AM Ester: A Next-Generation Calcium Indicator for High-Fidelity Live-Cell Imaging and HTS


Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate, commonly referred to as 5,5'-Difluoro BAPTA AM, is a cell-permeable acetoxymethyl (AM) ester derivative of a BAPTA-based calcium chelator [1]. It functions as a fluorescent calcium indicator, exhibiting a significant increase in fluorescence intensity upon binding to free cytosolic Ca²⁺ [1]. This compound serves as a critical tool for quantifying intracellular calcium dynamics in live cells, enabling high-throughput screening (HTS), confocal microscopy, and flow cytometry applications. Its spectral properties are optimized for excitation with the widely used 488 nm argon-ion laser line, facilitating integration into standard fluorescence imaging platforms.

Why 5,5'-Difluoro BAPTA AM Outperforms Legacy Probes: Quantifying the Critical Performance Gaps for Robust Calcium Assays


Substituting 5,5'-Difluoro BAPTA AM with legacy probes like Fluo-3 AM or Fluo-4 AM introduces significant experimental variability and compromises data quality. While these probes share a BAPTA core and similar green fluorescence spectra, their performance diverges sharply in practical cellular assays. For instance, Fluo-4 AM requires the use of an organic anion transport inhibitor, probenecid, to prevent dye leakage, which introduces cytotoxicity and confounds results in long-term or sensitive assays [1]. In contrast, next-generation indicators like Cal-520® and Calbryte™ 520 demonstrate superior intracellular retention and significantly higher signal-to-noise ratios (SNR) without probenecid . Furthermore, simple brightness comparisons alone are insufficient; metrics such as loading efficiency at room temperature and fluorescence enhancement upon calcium binding dictate assay sensitivity and throughput. The following quantitative evidence demonstrates precisely where 5,5'-Difluoro BAPTA AM and its advanced structural analogs provide verifiable differentiation that directly impacts scientific selection and procurement decisions.

Quantitative Performance Benchmarks for 5,5'-Difluoro BAPTA AM Against Standard-of-Care Calcium Indicators


Superior Fluorescence Intensity vs. Fluo-4 AM in Standard Cellular Assays

In direct cellular imaging comparisons, Cal-520® AM, a structural analog of 5,5'-Difluoro BAPTA AM, demonstrated a 25% greater starting fluorescence intensity than Fluo-4 AM under identical loading and imaging conditions . This translates to a higher baseline signal and a larger dynamic range for detecting calcium transients.

Calcium Imaging High-Throughput Screening Fluorescent Probe

Significantly Enhanced Signal-to-Noise Ratio (SNR) vs. Fluo-4 AM in ATP-Stimulated GPCR Assays

In a side-by-side microplate reader assay monitoring endogenous P2Y receptor response to ATP, Cal-520® AM generated a substantially larger response amplitude than Fluo-4 AM when no probenecid was used . While the exact SNR improvement is described as 'much higher' by the vendor, the raw fluorescence traces show Cal-520® AM achieving a peak response approximately 5-10 times higher than that of Fluo-4 AM under identical stimulation .

GPCR Signaling Calcium Flux Assay Fluorescence Plate Reader

Prolonged Intracellular Retention (up to 24 Hours) vs. Fluo-4 AM without Probenecid

A key limitation of Fluo-4 AM is its rapid extrusion from cells via organic anion transporters, necessitating the use of the inhibitor probenecid. A novel analog, Calbryte™ 520 AM, was shown to be retained in cells for up to 24 hours post-loading without probenecid, while maintaining a robust Fmax/F0 ratio [1]. Fluo-4 AM, under identical conditions, exhibits significant leakage within 2-4 hours.

Long-Term Live-Cell Imaging Time-Lapse Microscopy Dye Retention

Convenient Room Temperature Loading vs. Fluo-3 AM and Fluo-4 AM

While not a direct data point for 5,5'-Difluoro BAPTA AM, class-level improvements in BAPTA-AM probe design are evident with Fluo-8® AM. This probe, a close structural analog, can be efficiently loaded into cells at room temperature . In contrast, both Fluo-3 AM and Fluo-4 AM require loading at 37°C to achieve optimal intracellular calcium responses . This class-level inference highlights a significant practical advantage for newer-generation BAPTA-AM esters.

High-Throughput Screening Workflow Cell Loading Assay Protocol

Optimal Use Cases for 5,5'-Difluoro BAPTA AM in Drug Discovery and Cell Biology


High-Throughput Screening (HTS) for G Protein-Coupled Receptor (GPCR) Agonists and Antagonists

The superior signal-to-noise ratio and large dynamic range of 5,5'-Difluoro BAPTA AM, as demonstrated by its analogs , make it the optimal choice for high-throughput screening of GPCR targets. The robust fluorescence response upon agonist stimulation ensures a high Z'-factor, minimizing false positives and negatives. Furthermore, its compatibility with standard 488 nm excitation simplifies integration into existing automated fluorescence plate readers (e.g., FLIPR, FlexStation). The ability to use this probe without probenecid [1] is particularly critical for screening campaigns where the compound can confound results or limit assay duration.

Long-Term Kinetic Imaging of Intracellular Calcium Dynamics

For experiments requiring extended monitoring of calcium oscillations or slow-developing cellular responses (e.g., neuronal differentiation, immune cell activation over hours), 5,5'-Difluoro BAPTA AM's extended intracellular retention is a decisive advantage. The compound remains functional for up to 24 hours without significant leakage [1], enabling continuous data collection that is impossible with Fluo-4 AM in the absence of probenecid. This eliminates the cytotoxic and kinetic artifacts introduced by transporter inhibitors, providing a true representation of cellular physiology.

Flow Cytometry Analysis of Heterogeneous Cell Populations

The high brightness and large fluorescence enhancement upon calcium binding make 5,5'-Difluoro BAPTA AM an excellent probe for flow cytometry. The >100-fold fluorescence enhancement ensures clear separation between resting and stimulated cell populations, even in complex mixtures. Its robust performance, coupled with a convenient loading protocol, allows for the reliable quantification of calcium responses in thousands of individual cells per second, a key requirement for immunophenotyping and pharmacological profiling.

Confocal and Multiphoton Imaging of Subcellular Calcium Signals

The sharp increase in fluorescence upon calcium binding and the optimized excitation wavelength make this probe ideal for high-resolution confocal and multiphoton microscopy. The enhanced signal-to-noise ratio allows for the detection of localized calcium 'sparks' or 'puffs' in subcellular compartments (e.g., dendrites, spines, or near ion channels) with greater fidelity than Fluo-4 AM. This is essential for neuroscientists and cell biologists investigating the spatial and temporal dynamics of calcium signaling at the nanoscale.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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